molecular formula C7H12N4 B13257669 {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Cat. No.: B13257669
M. Wt: 152.20 g/mol
InChI Key: IDIKNRHGMAWOMJ-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is unique due to its imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it a valuable scaffold for the development of new compounds with specific desired activities .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h2,4,6H,1,3,5,8H2,(H,9,10)

InChI Key

IDIKNRHGMAWOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1CN

Origin of Product

United States

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